molecular formula C10H14O4 B1252892 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol CAS No. 33900-62-8

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol

Cat. No.: B1252892
CAS No.: 33900-62-8
M. Wt: 198.22 g/mol
InChI Key: BZMWVTKTSDHGBF-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxyethyl group at the 4-position and two methoxy groups at the 2- and 6-positions on the phenol ring

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has antioxidant properties, it could be studied for use in preventing oxidative damage in biological systems .

Biochemical Analysis

Biochemical Properties

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive oxygen species, which can further participate in oxidative stress-related pathways. Additionally, this compound can bind to certain proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms . By modulating these pathways, this compound can enhance the cell’s ability to counteract oxidative stress. Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in enzyme activity, which in turn affects the biochemical pathways in which these enzymes are involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of various degradation products. These products can have different biochemical properties and may exert distinct effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defense mechanisms . At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress and damage to cellular components. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels within the cell. Additionally, this compound can interact with cofactors such as NADH and NADPH, which play crucial roles in cellular redox reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. Once inside the cell, this compound can bind to various proteins, influencing its distribution and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can participate in mitochondrial metabolism and influence the production of reactive oxygen species. The precise localization of this compound is essential for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethoxyphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 4-position. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-oxoethyl)-2,6-dimethoxyphenol.

    Reduction: The compound can be reduced to form this compound derivatives with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 4-(1-oxoethyl)-2,6-dimethoxyphenol and substituted phenols with different functional groups.

Scientific Research Applications

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxyethyl)phenol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    2,6-Dimethoxyphenol: Lacks the hydroxyethyl group, affecting its biological activity and applications.

    4-Hydroxy-3-methoxybenzyl alcohol: Similar structure but with different substituents, leading to variations in chemical behavior and uses.

Uniqueness

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to the combination of the hydroxyethyl and methoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves the alkylation of 2,6-dimethoxyphenol with 1-chloro-2-hydroxyethane in the presence of a base.", "Starting Materials": [ "2,6-dimethoxyphenol", "1-chloro-2-hydroxyethane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2,6-dimethoxyphenol to a reaction flask", "Add 1-chloro-2-hydroxyethane to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

33900-62-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C10H14O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3

InChI Key

BZMWVTKTSDHGBF-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCO

Synonyms

alpha-methylsyringylalcohol
methylsyringylalcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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